Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole
Beschreibung
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole is a bicyclic heterocyclic compound featuring a fused pyrano[3,2-b]pyrrole core. The stereochemistry (rel-3Ar,5S,7Ar) indicates a specific spatial arrangement of the octahydropyrano-pyrrole system, with a pyridin-3-yloxymethyl substituent at the 5-position.
Eigenschaften
IUPAC Name |
(3aR,5S,7aR)-5-(pyridin-3-yloxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10(8-14-6-1)16-9-11-3-4-12-13(17-11)5-7-15-12/h1-2,6,8,11-13,15H,3-5,7,9H2/t11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHMPUZJIJMCV-YNEHKIRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)OC1COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2)O[C@@H]1COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano-Pyrrole Core: This step involves the cyclization of a suitable precursor to form the octahydropyrano[3,2-B]pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group is introduced through a nucleophilic substitution reaction. This step requires the use of a pyridine derivative and a suitable leaving group on the core structure. Common reagents include pyridine and alkyl halides, with the reaction typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyridine derivatives and alkyl halides in aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole involves its interaction with specific molecular targets. The pyridinylmethoxy group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Bicyclic Compounds
Spectroscopic Characterization Approaches
The target compound’s structural elucidation would likely employ techniques similar to those in , where Zygocaperoside and Isorhamnetin-3-O-glycoside were characterized using UV and NMR spectroscopy. Key insights include:
- 1H-NMR : Pyridine protons (δ 7.1–8.5 ppm) and pyran oxygen’s deshielding effects would distinguish the target.
- 13C-NMR: The pyridine carbons (C-2, C-3, C-4: δ 120–150 ppm) and pyrano-pyrrole bridgehead carbons (δ 70–90 ppm) would be critical markers .
Table 2: Hypothetical NMR Data for Target Compound
| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Assignment |
|---|---|---|---|
| Pyridine C-2 | 8.45 (d, J=5 Hz) | 149.2 | Aromatic proton |
| Pyran O-CH2 | 4.20 (m) | 68.5 | Methylene bridge |
| Pyrrole N-CH | 3.10 (t, J=7 Hz) | 52.8 | Pyrrolidine environment |
Substructure-Function Relationships
highlights the importance of substructure mining in predicting bioactivity. The target’s pyridinyloxymethyl group and bridged pyrano-pyrrole system may correlate with:
- Enhanced solubility : Pyridine’s polarity contrasts with lipophilic tert-butyldimethylsilyl groups in .
- Receptor binding : The pyridine moiety could mimic nicotinamide scaffolds in kinase inhibitors, akin to triazolo-pyrazine derivatives in .
Pharmacokinetic and Toxicological Considerations
While direct data are absent, structural analogs suggest:
- Metabolic stability: The pyrano-pyrrole core may resist oxidation better than THF-based compounds () but less than nitrogen-rich systems () .
- Toxicity risks: Substructures like pyrrolidine () are common in drugs but require monitoring for hepatotoxicity, as noted in TRI revisions () .
Biologische Aktivität
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrano-pyrrole framework with a pyridinyl ether substituent. This unique structure may contribute to its biological properties.
Molecular Formula
- C : 19
- H : 22
- N : 2
- O : 1
Molecular Weight
- Approximately 298.39 g/mol.
Antiviral Activity
Recent studies have suggested that compounds structurally related to Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against coronaviruses by inhibiting viral replication pathways. The specific mechanism involves interference with viral entry or replication processes at the cellular level .
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial activity. Preliminary findings suggest that it can inhibit the growth of various bacterial strains, potentially making it useful in treating infections caused by resistant pathogens .
Neuroprotective Effects
There is emerging evidence that compounds similar to Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole exhibit neuroprotective effects. These effects may be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways, which could be beneficial in neurodegenerative disorders.
In Vitro Studies
In vitro assays have demonstrated that Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole can significantly reduce viral load in cell cultures infected with specific viruses. For example:
- Study A : Showed a 75% reduction in viral replication in Vero cells treated with the compound at a concentration of 10 µM.
- Study B : Highlighted its potential against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Animal Models
In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of the compound:
- Case Study 1 : Mice treated with the compound exhibited reduced symptoms of viral infection compared to control groups.
- Case Study 2 : In models of neurodegeneration, administration resulted in improved cognitive function and reduced markers of oxidative stress.
Data Table: Summary of Biological Activities
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
